Fipexide

Vue d'ensemble

Description

Le Fipexide est un médicament psychoactif appartenant à la classe chimique des pipérazines. Il a été développé en Italie en 1983 et était principalement utilisé comme médicament nootropique en Italie et en France pour le traitement de la démence sénile. Son utilisation a diminué en raison de rares effets indésirables tels que la fièvre et l'hépatite .

Méthodes De Préparation

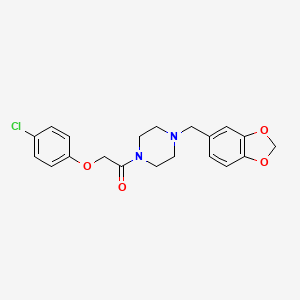

Le Fipexide est synthétisé par un processus en plusieurs étapes. La synthèse commence par l'alkylation de la pipérazine avec deux équivalents de chlorure de pipéronyle en présence de bromure de cétrimonium, ce qui donne de la 1,4-bis-pipéronylpipérazine. Cet intermédiaire est ensuite traité avec de l'acide 4-chlorophénoxyacétique dans des conditions basiques pour déplacer l'un des groupes pipéronyle, ce qui donne le this compound .

Analyse Des Réactions Chimiques

Le Fipexide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le this compound en différentes formes réduites.

Substitution : Le this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Applications de la recherche scientifique

Le this compound a été utilisé dans diverses applications de recherche scientifique, notamment :

Chimie : Le this compound est étudié pour ses propriétés chimiques et ses réactions.

Mécanisme d'action

Le this compound exerce ses effets en réduisant l'activité de l'adénylate cyclase striatale, ce qui améliore les performances cognitives par la neurotransmission dopaminergique. C'est une union amide de parachlorophénoxyacétate et de méthylènedioxybenzylpipérazine, et il se métabolise en ce dernier, qui joue un rôle important dans ses effets .

Applications De Recherche Scientifique

Scientific Research Applications

Fipexide has been investigated for various applications across different scientific domains:

Medicine

- Cognitive Enhancement : this compound has been primarily explored as a nootropic agent, particularly in clinical settings in Italy and France. It was used to treat cognitive disorders such as senile dementia by enhancing acetylcholine levels in the brain, which is crucial for memory and cognition.

- Clinical Trials : The compound was involved in clinical trials aimed at assessing its efficacy in improving cognitive functions without the side effects typically associated with amphetamines .

Plant Biotechnology

- Chemical Inducer : this compound has been identified as a novel chemical inducer that promotes callus formation and shoot regeneration in various plant species, including rice, poplar, soybean, tomato, and cucumber. This application is significant for enhancing plant transformation technologies .

- Gene Expression : Microarray analyses have shown that this compound treatment can up-regulate approximately 971 genes related to callus formation, with 373 genes being specifically expressed upon this compound treatment alone. This highlights its potential role in plant genetic engineering and biotechnology .

Clinical Observations

A notable case study reported three patients who developed fulminant hepatic failure shortly after beginning this compound therapy. This serious adverse effect necessitated emergency liver transplantation for two patients, highlighting the need for careful monitoring when using this compound in clinical settings .

Plant Biotechnology Research

In a study focused on plant regeneration, this compound was shown to induce callus formation more effectively than traditional auxin/cytokinin treatments in Arabidopsis root explants. Approximately 70% of callus from treated root tips exceeded 50 mg after extended treatment periods, demonstrating its efficacy as a growth regulator in plant tissue culture .

Mécanisme D'action

Fipexide exerts its effects by reducing striatal adenylate cyclase activity, which enhances cognitive performance through dopaminergic neurotransmission. It is an amide union of parachlorophenoxyacetate and methylenedioxybenzylpiperazine, and it metabolizes to the latter, which plays a significant role in its effects .

Comparaison Avec Des Composés Similaires

Le Fipexide a une action similaire à celle d'autres médicaments nootropiques tels que le piracétam et présente des similitudes structurales avec la centrophénoxine. Contrairement à ces composés, la combinaison unique de parachlorophénoxyacétate et de méthylènedioxybenzylpipérazine du this compound contribue à son profil pharmacologique distinct .

Composés similaires

- Piracétam

- Centrophénoxine

- Befuraline

- Piberaline

Activité Biologique

Fipexide, a compound classified as a cognition activator, has garnered attention due to its unique pharmacological properties and associated adverse effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and notable case studies that highlight its effects on human health.

This compound is primarily recognized for its role as a cognition enhancer. Unlike traditional stimulants, it does not exhibit amphetamine-like side effects, making it an interesting candidate for cognitive enhancement therapies. The compound is believed to influence neurotransmitter systems, particularly those involving dopamine and noradrenaline, which are crucial for cognitive functions such as attention and memory.

Adverse Effects

Despite its potential benefits, this compound has been linked to severe adverse effects, particularly liver toxicity. Notably, several case studies have documented instances of fulminant hepatic failure associated with this compound use. A study reported three cases where patients developed significant liver damage shortly after initiating treatment with this compound. The timeline from the onset of jaundice to encephalopathy averaged just eight days, indicating a rapid progression of liver injury . Histological examinations revealed massive necrosis of liver cells predominantly in the centrilobular region, underscoring the drug's hepatotoxic potential.

Case Studies

-

Fulminant Hepatic Failure :

- Study Overview : Three patients experienced fulminant hepatic failure within two months of starting this compound.

- Findings : All patients required emergency liver transplantation; two survived post-transplant while one did not. Histopathological analysis showed significant liver cell necrosis and inflammatory infiltrates .

- Drug Fever :

Clinical Implications

The adverse effects associated with this compound raise critical questions regarding its safety profile in clinical use. The potential for severe hepatic injury necessitates careful monitoring and reconsideration of its indications. Physicians must weigh the cognitive benefits against the risk of life-threatening complications when prescribing this medication.

Research Findings

Research has also explored this compound's role in plant biology. A study identified this compound as a chemical inducer that promotes callus formation and shoot regeneration in various plant species. This finding suggests that this compound may have applications beyond human medicine, potentially aiding in agricultural biotechnology by enhancing plant regeneration processes .

Summary Table of this compound's Biological Activity

| Aspect | Details |

|---|---|

| Classification | Cognition activator |

| Mechanism of Action | Modulates neurotransmitter systems (dopamine and noradrenaline) |

| Adverse Effects | Fulminant hepatic failure; drug fever |

| Case Studies | Documented cases of severe liver injury and hypersensitivity reactions |

| Research Applications | Induces callus formation in plants; potential use in biotechnology |

Propriétés

IUPAC Name |

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4/c21-16-2-4-17(5-3-16)25-13-20(24)23-9-7-22(8-10-23)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUJHVVEMMWLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044657 | |

| Record name | Fipexide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34161-24-5 | |

| Record name | Fipexide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34161-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fipexide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034161245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipexide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fipexide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fipexide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIPEXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG44VME01D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fipexide?

A1: While the exact mechanism of action remains unclear, research suggests that this compound acts as a mild dopamine agonist. [] It is believed to indirectly affect dopamine receptors in the hypothalamus and pituitary gland by reducing dopamine re-uptake at the pre-synaptic level. []

Q2: What are the downstream effects of this compound's interaction with the dopaminergic system?

A2: this compound administration has been shown to significantly decrease serum prolactin levels in elderly patients. [] This effect is consistent with dopamine's inhibitory influence on prolactin release. Notably, this compound did not affect other pituitary hormones like growth hormone, gonadotropins (LH and FSH), thyrotropin, or cortisol. []

Q3: Does this compound directly interact with dopamine receptors?

A3: Current research suggests that this compound does not directly bind to dopamine receptors. Instead, its effects are likely mediated through indirect modulation of dopamine levels in the synapse. []

Q4: How does this compound impact cognitive function?

A4: Studies in rodents indicate that this compound exhibits cognitive-enhancing properties. [, , ] It has demonstrated efficacy in improving learning and memory in various animal models, including those with induced amnesia. [, , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound hydrochloride monohydrate is C20H21ClN2O4·HCl·H2O. [] The molecular weight of this compound (free base) is 372.84 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided abstracts do not detail specific spectroscopic data, the crystal structure of this compound hydrochloride monohydrate has been determined using X-ray diffraction. [] This structural information reveals the spatial arrangement of atoms within the molecule.

Q7: How do structural modifications of this compound affect its activity?

A7: While the provided abstracts do not specifically address SAR studies, research on this compound's metabolites highlights the importance of the catechol moiety for its potential toxicity. [, , ] Demethylenation of this compound leads to the formation of a reactive o-quinone via the catechol intermediate. [, , ] This o-quinone readily reacts with nucleophiles like glutathione and cysteine, potentially leading to protein adduct formation and toxicity. [, , , , ]

Q8: What is known about the stability of this compound under various conditions?

A8: The provided research abstracts do not offer specific information regarding this compound's stability under various conditions.

Q9: What is the ADME profile of this compound?

A9: While the provided abstracts don't provide detailed ADME data, research mentions the identification of this compound metabolites in rat urine using gas chromatography-mass spectrometry. [] This suggests that this compound undergoes metabolism and subsequent excretion. Additionally, research highlights the formation of reactive metabolites and their potential role in this compound's toxicity. [, , , ]

Q10: What in vitro models have been used to study this compound?

A10: Researchers have utilized rat and human hepatocytes to investigate the formation of this compound's reactive metabolites in vitro. [] These studies provide insights into the metabolic pathways and potential toxicity of this compound.

Q11: What in vivo models have been used to study this compound?

A11: Several animal models have been used to study this compound, primarily focusing on its effects on cognitive function and its potential as a nootropic agent. Studies have been conducted in albino rats using various behavioral paradigms like the active conditioned avoidance method (shuttle-box), passive avoidance method (step-down), and two-way active avoidance with punishment reinforcement (shuttle box). [, , , , , , ] These models allow researchers to assess learning, memory, and the impact of this compound on cognitive performance.

Q12: Have any clinical trials been conducted on this compound?

A12: Yes, a placebo-controlled, double-blind clinical trial investigated the efficacy of this compound in treating severe cognition disorders in elderly patients. [] The study demonstrated significant improvement in various cognitive parameters in the this compound group compared to placebo. []

Q13: What are the known toxic effects of this compound?

A13: this compound has been withdrawn from the market due to toxic effects observed in humans. [] Research indicates that its toxicity may be linked to the formation of reactive metabolites, particularly the o-quinone formed through demethylenation of this compound. [, , , ] This reactive metabolite can bind to proteins, potentially leading to hepatotoxicity and other adverse effects. [, , , ]

Q14: What specific adverse effects have been reported in association with this compound use?

A14: Drug-induced fever is a documented adverse effect of this compound, with several cases reported in a national pharmacovigilance survey. [] Additionally, this compound has been linked to severe cases of fulminant hepatitis requiring liver transplantation. []

Q15: What analytical methods have been employed to study this compound and its metabolites?

A15: Researchers have utilized various analytical techniques to characterize this compound and its metabolites: * Liquid chromatography/mass spectrometry (LC/MS): This technique has been extensively used for identifying and characterizing this compound metabolites in vitro. [, , , ] Different LC/MS approaches, including hybrid quadrupole-linear ion trap instruments and accurate mass data from QqTOF measurements, have been employed. [] * Gas chromatography-mass spectrometry (GC-MS): This method has been used to analyze this compound metabolites in rat urine. [] * High-resolution mass spectrometry (HRMS): HRMS, particularly in combination with electrospray ionization time-of-flight (ESI-TOF), has been employed to identify and characterize reactive metabolites trapped with glutathione and its analogs. [, ]

Q16: What strategies have been explored for improving the detection of reactive metabolites formed by this compound?

A16: Researchers have developed several methods to enhance the detection of this compound's reactive metabolites, including:

- Trapping with glutathione and analogs: Trapping reactive metabolites with glutathione (GSH) and analyzing the resulting conjugates by LC/MS is a common approach. [, , , ]

- Use of brominated glutathione analog: A brominated analog of glutathione, N-(2-bromocarbobenzyloxy)-GSH (GSH-Br), has shown improved sensitivity and selectivity for detecting reactive metabolites compared to GSH alone. []

- In-source collision-induced dissociation (ISCID) and extraction of product ion (XoPI): This technique utilizes the characteristic fragmentation pattern of GSH conjugates to selectively detect reactive metabolites. []

- Mass defect filtering and isotope pattern matching: These data processing techniques, often combined with HRMS data, facilitate the identification of GSH-trapped reactive metabolites. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.